molecular formula C17H18ClN3O2 B2407219 (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 1046023-03-3

(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2407219
CAS No.: 1046023-03-3
M. Wt: 331.8
InChI Key: GOOGNIORVSKLHH-UHFFFAOYSA-N
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Description

(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone is a synthetically designed small molecule that incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide range of biological activities . This compound is of significant interest in early-stage pharmacological research, particularly for investigating ion channel function and hedgehog signaling pathways. The 1,2,4-oxadiazole ring system is recognized for its metabolic stability and ability to participate in key hydrogen-bonding interactions with biological targets, making it a valuable framework for developing novel research tools . The integration of a piperidine moiety, a common pharmacophore in neuroactive and psychoactive compounds, further enhances the compound's potential for central nervous system (CNS)-related research . Compounds featuring a piperidin-1-yl structure have demonstrated a range of biological activities in scientific literature, including effects on the central nervous system that can act as either depressants or stimulants depending on dosage . Furthermore, structural analogs featuring the 1,2,4-oxadiazole core linked to a piperidine ring have been identified as potent inhibitors of the Sonic Hedgehog (Hh) pathway, specifically as Smoothened (Smo) antagonists . The Hh pathway is a critical signaling cascade, and its aberrant activation is associated with numerous malignancies, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and lung . This compound is related to a class of molecules investigated for their potential in targeted cancer therapy research. Additionally, the 1,2,4-oxadiazole pharmacophore is found in naturally occurring bioactive molecules, such as the Phidianidines, which exhibit cytotoxic properties and agonist activity against specific receptors . This compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use, and its safety profile for human exposure has not been established. Researchers should handle this product with appropriate care and in accordance with all institutional safety guidelines.

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-5-3-11(4-6-14)15-19-16(23-20-15)12-7-9-21(10-8-12)17(22)13-1-2-13/h3-6,12-13H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOGNIORVSKLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that incorporates a piperidine ring and an oxadiazole moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Recent studies have highlighted the diverse biological effects of oxadiazole derivatives, making this compound a subject of interest for further investigation.

Chemical Structure

The molecular formula of the compound is C19H24ClN3O2C_{19}H_{24}ClN_3O_2, with a molecular weight of 365.87 g/mol. The structure can be represented as follows:

IUPAC Name (4(3(4Chlorophenyl)1,2,4oxadiazol5yl)piperidin1yl)(cyclopropyl)methanone)\text{IUPAC Name }this compound)

Biological Activity Overview

The biological activities of compounds containing oxadiazole and piperidine rings have been extensively studied. These compounds exhibit a range of pharmacological properties including:

  • Anticancer Activity : Oxadiazole derivatives have shown effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. These may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, a study indicated that compounds with similar oxadiazole structures exhibited IC50 values ranging from 0.63 to 92.4 µM against various cancer cell lines including colon and lung cancers .

Antimicrobial Properties

Research has shown that related compounds demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In one study, several synthesized derivatives were evaluated for their antibacterial efficacy, revealing significant inhibitory effects .

Anti-inflammatory Effects

Compounds in this class have been noted for their ability to reduce inflammation through the inhibition of COX enzymes. This is critical in managing conditions characterized by chronic inflammation.

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Oxadiazole DerivativeAnticancer (Colon Cancer)0.63 µM
Piperidine-OxadiazoleAntibacterial (Bacillus subtilis)Moderate
Various OxadiazolesAnti-inflammatory (COX inhibition)Not specified

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the piperidine ring enhances this effect by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit the growth of various bacterial strains:

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Pseudomonas aeruginosaWeak to Moderate

These findings suggest that (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone could be evaluated as a potential antibacterial agent.

Anticancer Activity

Compounds featuring oxadiazole moieties have been investigated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

A notable study demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.7

These results highlight the potential of the compound as a lead structure for developing new anticancer agents.

Neuropharmacological Potential

The structural characteristics of this compound suggest applications in treating neurological disorders. The piperidine component is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have shown interactions with neurotransmitter systems such as serotonin and dopamine receptors.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various oxadiazole derivatives against clinical bacterial strains, it was found that modifications in the side chains significantly influenced antibacterial potency. The study concluded that further optimization of the target compound could enhance its efficacy.

Study 2: Anticancer Activity

A research project focused on the synthesis and evaluation of oxadiazole derivatives revealed promising results in inducing apoptosis in cancer cells. The study highlighted specific structural features that contributed to increased cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)cyclopropylmethanone ()

  • Structural Differences: The piperidine ring in the target compound is replaced by piperazine (a six-membered ring with two nitrogen atoms) in this analog. The cyclopropane group is directly attached to the 4-chlorophenyl ring, whereas in the target compound, cyclopropane is part of a methanone substituent on piperidine.
  • Conformational Flexibility: The rigid cyclopropane-methanone group in the target compound may restrict rotational freedom, possibly improving target-binding specificity .

{3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone ()

  • Structural Differences :
    • An additional 1,2,3-triazole ring bridges the oxadiazole and piperidine moieties.
    • The 4-chlorophenyl group is replaced by a 4-ethoxyphenyl substituent.
  • Implications: Electronic Effects: Ethoxy (electron-donating) vs. Lipophilicity: The ethoxy group may increase logP compared to the chloro-substituted target compound, influencing membrane permeability .

Pesticide Analogs ()

Compounds like metconazole and triticonazole share a 4-chlorophenyl group but incorporate triazole rings instead of oxadiazole.

  • Functional Relevance: Triazoles are known for antifungal activity via cytochrome P450 inhibition. The target compound’s oxadiazole may confer distinct mechanisms, such as oxidative stability or alternative enzyme interactions. The cyclopropane methanone group in the target compound could reduce metabolic degradation compared to aliphatic chains in pesticides .

Q & A

Basic: What experimental strategies are recommended to optimize the synthesis of this compound, particularly for improving yield and purity?

Answer:
Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst) and purification methods. For oxadiazole-containing compounds, cyclization reactions often require precise stoichiometric ratios of nitrile and hydroxylamine derivatives. Use HPLC (≥95% purity thresholds) to monitor intermediates, and employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification . For piperidine-methanone derivatives, consider protecting group strategies (e.g., Boc) to prevent side reactions during coupling steps .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and cyclopropane moiety (δ 1.0–2.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~387.1 Da).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can contradictory results in biological activity assays (e.g., kinase inhibition vs. no observed activity) be systematically addressed?

Answer:
Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentration) or compound stability. Conduct time-resolved stability studies (e.g., LC-MS monitoring) to detect degradation products. Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Advanced: What methodologies are effective for studying the solubility and bioavailability of this lipophilic compound?

Answer:

  • Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C.
  • Permeability : Employ Caco-2 cell monolayers or PAMPA assays.
  • Lipophilicity : Measure logP via HPLC (e.g., Chromolith® columns) to correlate with absorption .

Basic: How should stability studies be designed to evaluate this compound under varying storage conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical endpoints : Quantify degradation products via UPLC-MS/MS. Store lyophilized samples at -20°C in amber vials to minimize hydrolysis/oxidation .

Advanced: What computational approaches are suitable for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Docking simulations : Use AutoDock Vina with target crystal structures (e.g., kinases, GPCRs).
  • QSAR modeling : Train models on analogs (e.g., oxadiazole-piperidine derivatives) to predict bioactivity .

Basic: What validation criteria should be applied to analytical methods for quantifying this compound in biological matrices?

Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥0.99 over 50–200% of expected concentration.
  • Accuracy/Precision : ≤15% deviation in spiked plasma/serum samples.
  • LOD/LOQ : ≤10 ng/mL via LC-MS/MS .

Advanced: How can structural analogs (e.g., 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole) inform SAR for target selectivity?

Answer:
Compare substituent effects:

  • Electron-withdrawing groups (e.g., Br, Cl) enhance metabolic stability but may reduce solubility.
  • Methyl groups improve membrane permeability. Use competitive binding assays to map pharmacophore requirements .

Advanced: What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound?

Answer:

  • Rodent models : Administer IV/PO doses (1–10 mg/kg) with serial blood sampling.
  • Tissue distribution : Use whole-body autoradiography or LC-MS/MS in organs.
  • Metabolite profiling : Identify Phase I/II metabolites via HRMS .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

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